N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride
Overview
Description
Scientific Research Applications
DNA Interaction and Cytotoxicity Studies Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including a compound structurally similar to N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine. They explored these complexes' DNA-binding properties and nuclease activity. Their findings suggest that these complexes bind to DNA and induce minor structural changes, with potential implications in cancer research due to their cytotoxicity on different cancer cell lines (Kumar et al., 2012).
Synthesis and Transformation Studies Arutyunyan et al. (2017) conducted synthesis and transformation studies on a compound with a structure related to N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine. They observed the formation of secondary amines and amides, contributing to the understanding of the compound's chemical behavior and potential applications in chemical synthesis (Arutyunyan et al., 2017).
Ligand Design and Metal Coordination Canary et al. (1998) investigated the synthesis of ligands, including structures related to N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine. Their research focused on chiral, conformationally mobile tripodal ligands, which are significant in the study of metal coordination and potential applications in asymmetric catalysis (Canary et al., 1998).
Enzyme Inhibition and Biological Activity Kurokawa (1983) synthesized 2-(4-azulenyl)ethanamine derivatives, structurally related to N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine. They explored the enzyme inhibition properties of these compounds, finding significant inhibition of cyclic AMP-phosphodiesterase. This suggests potential biological activities and applications in enzyme-related research (Kurokawa, 1983).
Properties
IUPAC Name |
N-[(2-propan-2-ylpyrimidin-4-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-4-11-7-9-5-6-12-10(13-9)8(2)3/h5-6,8,11H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMXHFXBXPAOTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NC=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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